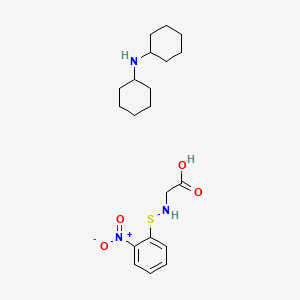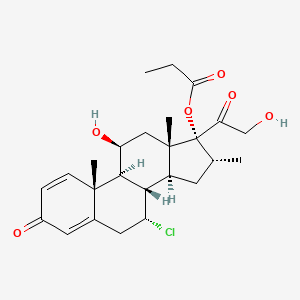
Alclometasone 17-propionate
Vue d'ensemble
Description
Alclometasone is a synthetic glucocorticoid steroid used topically in dermatology as an anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive agent . It is used to relieve the symptoms of corticosteroid-responsive dermatoses .
Molecular Structure Analysis
The molecular formula of Alclometasone 17-propionate is C25H33ClO6 . The molecular weight is 465.0 g/mol . The structure includes a chlorine atom at the 7α position and a methyl group at the 16α position .
Applications De Recherche Scientifique
Corticosteroid Properties and Mechanism of Action
Alclometasone dipropionate is a synthetic corticosteroid exhibiting low to medium potency. It acts as a glucocorticoid receptor agonist, mimicking natural glucocorticoids' metabolic, anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive effects. It interacts with intracellular receptors and binds to DNA, altering gene expression, leading to the induction or inhibition of specific proteins' synthesis. Alclometasone dipropionate is primarily used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses (Definitions, 2020).
Pharmacological Developments in Dermatology
Research in dermatology has focused on optimizing the potency and anti-inflammatory capacity of topical glucocorticosteroids like alclometasone dipropionate, while minimizing adverse effects. Advances in steroid chemistry, such as esterification, have improved the efficacy of these corticosteroids. Newer molecules, including alclometasone dipropionate, demonstrate higher anti-inflammatory effects with good patient compliance and minimal adverse effects compared to established corticosteroids. These developments have broadened the therapeutic options for treating various dermatoses and allergic reactions (Brazzini & Pimpinelli, 2002).
Pharmaceutical Evaluation Techniques
The pharmaceutical evaluation of alclometasone dipropionate ointments using micro attenuated total reflection infrared (ATR-IR) spectroscopy has been conducted. This method evaluates the distribution of active pharmaceutical ingredients (API) and excipients in ointments, providing insights into the formulation's consistency and stability. Such evaluation is crucial for ensuring the efficacy and safety of topical corticosteroid treatments (Yamamoto et al., 2012).
Mécanisme D'action
Target of Action
Alclometasone 17-propionate primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Upon binding to the glucocorticoid receptor, alclometasone forms a complex that migrates to the nucleus. This complex binds to different glucocorticoid response elements on the DNA, leading to the enhancement and repression of various genes, especially those involved in inflammatory pathways .
Biochemical Pathways
The primary biochemical pathway affected by alclometasone involves the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins inhibit the synthesis of arachidonic acid, a precursor for eicosanoids such as prostaglandins, thromboxanes, and leukotrienes . By inhibiting these mediators of inflammation, alclometasone exerts its anti-inflammatory effect .
Pharmacokinetics
Topically applied alclometasone can be absorbed through normal intact skin, with about 3% of the drug being absorbed systemically after 8 hours . The drug is metabolized in the liver . The onset of action for conditions like eczema and psoriasis ranges from 5.3 to 14.8 days .
Result of Action
The result of alclometasone’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . This includes conditions such as atopic dermatitis, eczema, psoriasis, allergic dermatitis, and contact dermatitis .
Action Environment
The action of alclometasone can be influenced by various environmental factors. For instance, the use of occlusive dressings can alter percutaneous penetration and subsequently the effectiveness of the drug . Furthermore, the site of application, disease state, and individual patient characteristics can also impact the drug’s action .
Propriétés
IUPAC Name |
[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClO6/c1-5-20(31)32-25(19(30)12-27)13(2)8-16-21-17(26)10-14-9-15(28)6-7-23(14,3)22(21)18(29)11-24(16,25)4/h6-7,9,13,16-18,21-22,27,29H,5,8,10-12H2,1-4H3/t13-,16+,17-,18+,21-,22+,23+,24+,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIXIVHCXXXAFH-PJPOYQFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227381 | |
| Record name | Alclometasone 17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76576-24-4 | |
| Record name | Alclometasone 17-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076576244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alclometasone 17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALCLOMETASONE 17-PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/231UC5GM4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




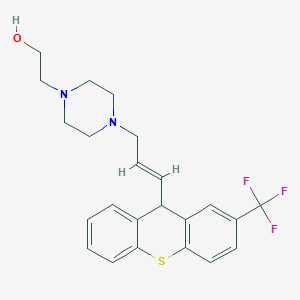
![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B3330880.png)

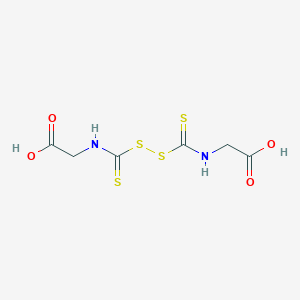
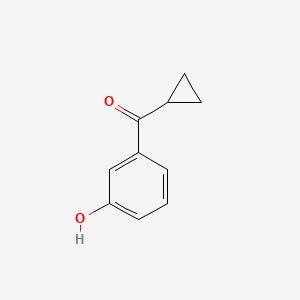


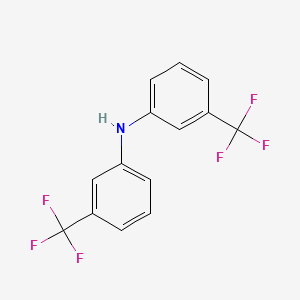
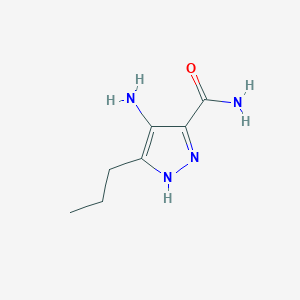
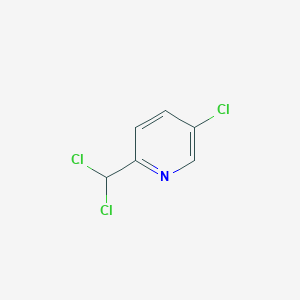
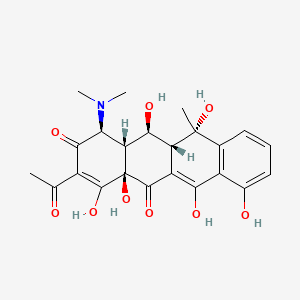
![8-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3330948.png)
